molecular formula C15H16BrNO3 B495594 5-bromo-N-(2-isobutoxyphenyl)-2-furamide

5-bromo-N-(2-isobutoxyphenyl)-2-furamide

Cat. No.: B495594
M. Wt: 338.2g/mol
InChI Key: SOAGTPKLINYMGZ-UHFFFAOYSA-N
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Description

5-Bromo-N-(2-isobutoxyphenyl)-2-furamide is a brominated furan-carboxamide derivative characterized by a 2-isobutoxyphenyl substituent attached to the amide nitrogen. Its molecular formula is C₁₅H₁₆BrNO₃, with a molecular weight of 338.20 g/mol. The compound features a furan ring substituted with a bromine atom at the 5-position and a carboxamide group at the 2-position. The 2-isobutoxy group on the phenyl ring contributes to its lipophilicity, as indicated by an estimated XLogP3 value of ~3.5–4.0 (calculated based on analogs in ).

Properties

Molecular Formula

C15H16BrNO3

Molecular Weight

338.2g/mol

IUPAC Name

5-bromo-N-[2-(2-methylpropoxy)phenyl]furan-2-carboxamide

InChI

InChI=1S/C15H16BrNO3/c1-10(2)9-19-12-6-4-3-5-11(12)17-15(18)13-7-8-14(16)20-13/h3-8,10H,9H2,1-2H3,(H,17,18)

InChI Key

SOAGTPKLINYMGZ-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=CC=C1NC(=O)C2=CC=C(O2)Br

Canonical SMILES

CC(C)COC1=CC=CC=C1NC(=O)C2=CC=C(O2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2- vs. 4-Substituted Phenyl Derivatives

5-Bromo-N-(2-isopropylphenyl)-2-furamide (CAS 314055-67-9)
  • Molecular Formula: C₁₄H₁₄BrNO₂
  • Molecular Weight : 308.17 g/mol
  • Key Properties: XLogP3: 3.8 Hydrogen Bond Donors/Acceptors: 1/2 Topological Polar Surface Area (TPSA): 42.2 Ų
  • Structural Difference : The isopropyl group is at the 2-position of the phenyl ring, compared to the isobutoxy group in the target compound.
5-Bromo-N-(4-isopropylphenyl)-2-furamide (CAS 353785-15-6)
  • Molecular Formula: C₁₄H₁₄BrNO₂
  • Molecular Weight : 308.17 g/mol
  • Key Properties : Identical to the 2-isopropyl analog but with the substituent at the 4-position .
  • Implications : The 4-isopropyl group may improve binding to planar active sites (e.g., enzyme pockets) due to reduced steric clash compared to ortho-substituted derivatives.

Derivatives with Sulfonamide and Piperazinyl Groups

5-Bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-2-furamide (CAS 356562-28-2)
  • Molecular Formula : C₁₆H₁₇BrN₂O₄S
  • Molecular Weight : 429.29 g/mol
  • Key Modification : Incorporates a piperidinylsulfonyl group at the 4-position of the phenyl ring.
  • Implications : The sulfonamide group enhances hydrogen-bonding capacity (TPSA: ~110 Ų), improving solubility but possibly reducing blood-brain barrier penetration. This modification is common in protease inhibitors.
5-Bromo-N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-furamide (CAS 679418-61-2)
  • Molecular Formula : C₁₈H₂₀BrN₃O₃
  • Molecular Weight : 406.27 g/mol
  • Key Modification : Features a propionyl-piperazinyl group , introducing a secondary amine and ketone.
  • Implications : The piperazine ring may confer basicity (pKa ~8–10), enhancing solubility in acidic environments (e.g., stomach pH). Such groups are prevalent in CNS-targeted drugs.

Halogen-Substituted Analogs

5-Bromo-N-(2-phenoxyphenyl)-2-furamide (CAS 546072-42-8)
  • Molecular Formula: C₁₇H₁₂BrNO₃
  • Molecular Weight : 358.19 g/mol
  • Key Modification: Replaces the isobutoxy group with a phenoxy group at the 2-position.
  • Implications : Increased aromaticity and lipophilicity (XLogP3: ~4.5) may enhance binding to hydrophobic targets but could increase metabolic instability.
5-Bromo-N-[2-(3-chlorophenyl)ethyl]-2-furamide (CAS 544460-95-9)
  • Molecular Formula: C₁₃H₁₁BrClNO₂
  • Molecular Weight : 328.59 g/mol
  • Key Modification : Substitutes the phenyl ring with a 3-chlorophenyl-ethyl group .

Stability and Reactivity Considerations

highlights that 2-furamides are susceptible to methanolysis due to lower energy barriers compared to picolinamides. For example, the methanolysis rate of 2-furamide derivatives is ~30% slower than that of picolinamide analogs under identical conditions. This suggests that 5-bromo-N-(2-isobutoxyphenyl)-2-furamide may require stabilization strategies (e.g., prodrug formulations) for in vivo applications.

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